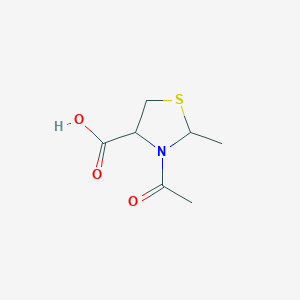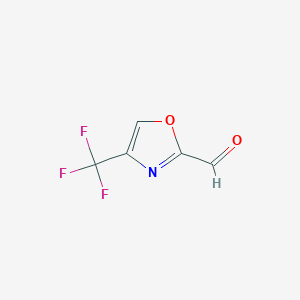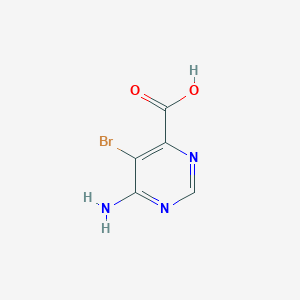
6-Amino-5-bromopyrimidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-5-bromopyrimidine-4-carboxylic acid is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds similar to pyridines and are crucial in various biological processes. This compound is characterized by the presence of an amino group at the 6th position, a bromine atom at the 5th position, and a carboxylic acid group at the 4th position on the pyrimidine ring. Its unique structure makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-5-bromopyrimidine-4-carboxylic acid typically involves the condensation of formamidine acetate with mucobromic acid in an alkaline medium. This reaction produces 5-bromo-pyrimidine-4-carboxylate, which is then subjected to further reactions to introduce the amino group at the 6th position .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar condensation reactions. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and reagent concentrations to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Amino-5-bromopyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The amino group can participate in oxidation and reduction reactions, altering the compound’s electronic properties.
Coupling Reactions: It can undergo Suzuki–Miyaura coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or sodium borohydride are used.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically employed.
Major Products Formed:
Substitution Products: Various substituted pyrimidines depending on the nucleophile used.
Oxidation Products: Oxidized derivatives of the amino group.
Coupling Products: Biaryl compounds formed through Suzuki–Miyaura coupling.
Applications De Recherche Scientifique
6-Amino-5-bromopyrimidine-4-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of nucleic acid analogs and enzyme inhibitors.
Medicine: The compound is investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of 6-Amino-5-bromopyrimidine-4-carboxylic acid involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards enzymes and receptors, affecting biological pathways and processes .
Comparaison Avec Des Composés Similaires
2-Amino-5-bromopyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
5-Bromopyrimidine-2-carboxylic acid: Similar structure but with the carboxylic acid group at the 2nd position.
6-Bromopyridine-2-carboxylic acid: Similar structure but with a pyridine ring and the carboxylic acid group at the 2nd position.
Uniqueness: 6-Amino-5-bromopyrimidine-4-carboxylic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. Its combination of an amino group, bromine atom, and carboxylic acid group on the pyrimidine ring makes it a versatile intermediate in various synthetic and research applications.
Propriétés
Formule moléculaire |
C5H4BrN3O2 |
|---|---|
Poids moléculaire |
218.01 g/mol |
Nom IUPAC |
6-amino-5-bromopyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C5H4BrN3O2/c6-2-3(5(10)11)8-1-9-4(2)7/h1H,(H,10,11)(H2,7,8,9) |
Clé InChI |
DWDVNEPSGPUPBD-UHFFFAOYSA-N |
SMILES canonique |
C1=NC(=C(C(=N1)N)Br)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rac-tert-butyl (1R,5S,6R)-6-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13507073.png)
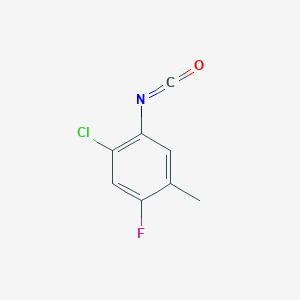
![1-Phenylbicyclo[2.1.0]pentane-5-carboxylic acid](/img/structure/B13507084.png)
![Ethyl 3-[(oxan-4-yl)amino]propanoate](/img/structure/B13507092.png)
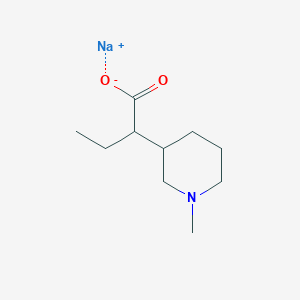
![{[3-(Bromomethyl)cyclobutyl]methyl}trimethylsilane](/img/structure/B13507099.png)
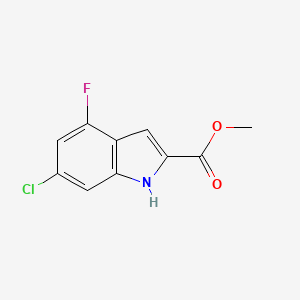
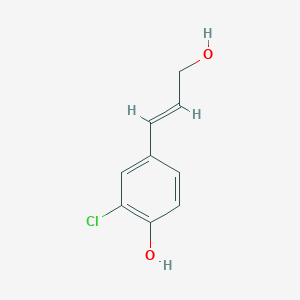
![6-bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13507120.png)

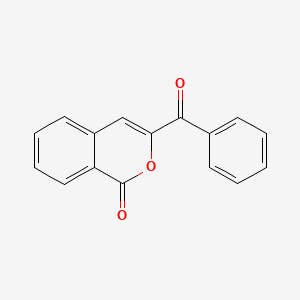
![2-[2-(4-Methylpiperazin-1-yl)ethoxy]ethan-1-amine trihydrochloride](/img/structure/B13507132.png)
